Ethyl 7-aminoheptanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-aminoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPPJUXIEMSWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288165 | |
| Record name | Heptanoic acid, 7-amino-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1117-66-4 | |
| Record name | Heptanoic acid, 7-amino-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptanoic acid, 7-amino-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptanoic acid, 7-amino-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Pathways and Methodological Advancements for Ethyl 7 Aminoheptanoate
Classical Esterification Routes for Aminoheptanoic Acid Derivatives
The direct esterification of 7-aminoheptanoic acid and the conversion of its acid chloride derivative are foundational methods for producing ethyl 7-aminoheptanoate.
Acid-Catalyzed Esterification with Ethanol (B145695)
The Fischer-Speier esterification is a traditional and straightforward method for synthesizing this compound from 7-aminoheptanoic acid and ethanol in the presence of an acid catalyst. This equilibrium-driven reaction typically requires a large excess of the alcohol to shift the equilibrium towards the product and often involves heating under reflux. While direct, this method can sometimes be complicated by the need for significant amounts of catalyst and the potential for side reactions if not carefully controlled.
A common procedure involves dissolving 7-aminoheptanoic acid in absolute ethanol, followed by the gradual addition of an acid catalyst like anhydrous hydrochloric acid. The reaction mixture is then typically heated to facilitate the esterification process. The hydrochloride salt of this compound is often the direct product, which can be neutralized to obtain the free amine.
Esterification via Acid Chloride Intermediates
An alternative and often more reactive approach involves the conversion of 7-aminoheptanoic acid to its corresponding acid chloride, followed by reaction with ethanol. commonorganicchemistry.com This two-step process circumvents the equilibrium limitations of Fischer esterification. commonorganicchemistry.com The first step typically involves reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The resulting 7-aminoheptanoyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with ethanol to yield this compound. This method is particularly useful when the starting amino acid is sensitive to the harsh acidic conditions of direct esterification.
Advanced Synthetic Strategies
Modern organic synthesis has introduced more sophisticated and efficient methods for the preparation of this compound and its complex derivatives. These strategies often provide better yields, milder reaction conditions, and access to a broader range of structurally diverse molecules.
Nucleophilic Aromatic Substitution in Pyrimidine (B1678525) Chemistry
This compound and its parent amine, 7-aminoheptanoic acid, are utilized as nucleophiles in the synthesis of substituted pyrimidines. Nucleophilic aromatic substitution (SNAr) reactions on activated pyrimidine rings, such as those bearing a good leaving group like a chlorine atom, are a key strategy. scispace.comhuggingface.co For instance, in the synthesis of precursors to complex molecules, the amino group of an aminoheptanoate derivative can displace a halogen on a pyrimidine ring. researchgate.net This reaction is often facilitated by a base and can be a crucial step in building larger, biologically active molecules. An improved synthesis process for Ricolinostat, an HDAC6 inhibitor, utilizes a nucleophilic aromatic substitution reaction as a key step. thieme-connect.com
Ullmann Coupling Reactions in the Synthesis of Derivatives
The Ullmann condensation, a copper-catalyzed reaction, is a powerful tool for forming carbon-nitrogen and carbon-oxygen bonds. operachem.comnih.gov This reaction has been employed in the synthesis of derivatives that incorporate the 7-aminoheptanoate moiety. In a multi-step synthesis, an Ullmann coupling reaction can be used to couple an aryl halide with an amine, which could be a derivative of 7-aminoheptanoic acid. researchgate.netthieme-connect.com These reactions have seen significant advancements, with modern protocols often using ligands to improve catalyst efficiency and allow for milder reaction conditions. operachem.com The classic Ullmann reaction involves the copper-catalyzed coupling of aryl halides, while Ullmann-type reactions encompass a broader range of nucleophilic aromatic substitutions. organic-chemistry.org
Asymmetric Synthesis Approaches for Chiral Analogs
The development of chiral analogs of this compound is of significant interest, particularly for applications in medicinal chemistry where stereochemistry can be critical for biological activity. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. While direct asymmetric synthesis of this compound itself is not commonly reported, methods for the asymmetric synthesis of α-amino acids are well-established and can be conceptually applied. researchgate.net These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. researchgate.netfrontiersin.orgmdpi.com For instance, asymmetric hydrogenation of a suitable prochiral precursor could potentially yield a chiral 7-aminoheptanoate derivative. researchgate.net Chiral aldehyde catalysis is another strategy that has proven effective in the asymmetric synthesis of amino acid esters and their analogs. frontiersin.org
Data Tables
Table 1: Physicochemical Properties of 7-Aminoheptanoic Acid and its Ethyl Ester Hydrochloride
| Property | 7-Aminoheptanoic Acid | This compound hydrochloride |
| CAS Number | 929-17-9 cymitquimica.comsigmaaldrich.com | 29840-65-1 chemicalbook.com |
| Molecular Formula | C₇H₁₅NO₂ cymitquimica.com | C₉H₂₀ClNO₂ chemicalbook.com |
| Molecular Weight | 145.20 g/mol sigmaaldrich.com | 209.71 g/mol chemicalbook.com |
| Melting Point | 192-195 °C sigmaaldrich.com | 119-122 °C chemicalbook.com |
| Form | Powder sigmaaldrich.com | Solid chemicalbook.com |
| Solubility | Soluble in water cymitquimica.com | Slightly soluble in methanol (B129727) and water chemicalbook.com |
Chemoenzymatic and Biocatalytic Syntheses
The integration of biological and chemical synthetic methods offers powerful tools for producing complex molecules like 7-aminoheptanoate, the direct precursor to its ethyl ester. nih.gov These approaches leverage the high selectivity of enzymes, which can catalyze reactions that are challenging to achieve through traditional chemistry alone. nih.gov
Utilizing Engineered Microbial Strains for 7-aminoheptanoate Production
Metabolic engineering has successfully created microbial strains capable of producing nonnatural, medium-chain amino acids. researchgate.netnih.gov Researchers have engineered Escherichia coli to construct an artificial iterative carbon-chain-extension cycle for the simultaneous production of 5-aminovalerate, 6-aminocaproate, and 7-aminoheptanoate. nih.govbiorxiv.orgresearchgate.net These amino acids are recognized as potential monomers for creating polymeric bioplastics due to their primary amine and carboxylic acid functional groups, which are ideal for polymerization. nih.govresearchgate.net
In these engineered systems, L-lysine is used as a starting material. biorxiv.org The overexpression of L-lysine α-oxidase in E. coli produces 2-keto-6-aminocaproate (2K6AC), a non-native substrate that feeds into the artificial carbon-chain-extension cycle. nih.govbiorxiv.org Through a series of enzymatic reactions, this cycle extends the carbon chain, ultimately yielding a mixture of C5, C6, and C7 amino acids. biorxiv.orgresearchgate.net
One study demonstrated that an engineered E. coli strain could achieve a simultaneous production of 2.15 g/L of 5-aminovalerate, 24.12 mg/L of 6-aminocaproate, and 4.74 mg/L of 7-aminoheptanoate. researchgate.netresearchgate.netresearchgate.net This work highlights a promising metabolic-engineering strategy for accessing a variety of medium-chain organic acids. researchgate.netnih.gov
Table 1: Simultaneous Production of Nonnatural Amino Acids in Engineered Systems
| Compound | Concentration (in vitro) [mg/L] | Concentration (in vivo - E. coli) [mg/L] |
| 5-aminovalerate | 99.16 | 2150 |
| 6-aminocaproate | 46.96 | 24.12 |
| 7-aminoheptanoate | 4.78 | 4.74 |
| Data sourced from studies on engineered E. coli demonstrating an artificial iterative carbon-chain-extension cycle. researchgate.netresearchgate.net |
Enzyme-Catalyzed Carbon-Chain Elongation
The core of the biocatalytic production of 7-aminoheptanoate is an artificial carbon-chain-elongation cycle. nih.gov This pathway begins with a substrate, such as 2-keto-6-aminocaproate, which is generated from L-lysine within the engineered microbe. biorxiv.orgresearchgate.net
The key steps in this enzymatic process are:
Chain Extension : A series of enzymes, often LeuABCD, catalyze the condensation of acetyl-CoA with the α-ketoacid substrate, effectively adding to the carbon chain. biorxiv.orgresearchgate.net The broad substrate specificity of these enzymes allows for the formation of various chain-extended products. researchgate.net
Decarboxylation : The resulting chain-extended α-ketoacid is then decarboxylated by an α-ketoacid decarboxylase (like KivD or KdcA). nih.govacs.org
Oxidation/Transamination : Finally, an aldehyde dehydrogenase oxidizes the intermediate to yield the corresponding nonnatural straight-chain amino acid. nih.govresearchgate.net Alternatively, a transaminase can be used in the final step. acs.org
An in vitro demonstration of this recursive pathway, starting with 2-keto-6-aminocaproate, yielded 4.78 mg/L of 7-aminoheptanoate after 8 hours of enzyme catalysis. biorxiv.orgresearchgate.net This method of iterative carbon-chain elongation provides a versatile platform for producing not only 7-aminoheptanoate but also other valuable medium-chain functionalized acids. researchgate.net
Green Chemistry Principles in this compound Synthesis
Green chemistry principles are increasingly being applied to chemical synthesis to reduce environmental impact and improve sustainability. rsc.orgrsc.org This includes the use of environmentally benign solvents, renewable starting materials, and catalytic processes. nih.govrsc.org
Solvent-Free and Near-Critical Water Reaction Conditions
A significant advancement in green synthesis is the move towards solvent-free reactions or the use of sustainable solvents like water. rsc.orgcem.com Near-critical water (NCW), water at high temperature (between 200°C and 300°C) and pressure, acts as a unique reaction medium that can facilitate organic reactions. researchgate.net
While direct studies on this compound synthesis in NCW are limited, research on the closely related compound Ethyl 6-aminohexanoate (B3152083) provides a strong proof of concept. The reaction between caprolactam (a precursor to 6-aminohexanoic acid) and ethanol in near-critical water has been shown to produce Ethyl 6-aminohexanoate with yields as high as 98%. researchgate.net This reaction is influenced by temperature, residence time, and the presence of additives. researchgate.net The success of this process suggests its applicability for the synthesis of this compound from its corresponding lactam, enantholactam.
Table 2: Synthesis of Ethyl 6-aminohexanoate in Near-Critical Water
| Temperature | Time (h) | Additive | Yield (%) |
| 280°C (553.15 K) | 2.5 | None | ~62 |
| 300°C (573.15 K) | 2.5 | None | ~70 |
| 300°C (573.15 K) | 2.5 | SnCl₂ | 98 |
| Data adapted from the synthesis of a homologous compound, demonstrating the potential of near-critical water conditions. researchgate.net |
Solvent-free synthesis, often facilitated by techniques like ball milling, represents another green alternative that eliminates the need for large quantities of solvents and minimizes waste. rsc.org Biocatalytic processes can also be performed in solvent-free media, directly using the liquid substrates as the reaction phase, which simplifies downstream processing and reduces environmental impact. mdpi.com
Catalyst Development for Sustainable Production
Sustainable catalyst development focuses on using non-toxic, efficient, and recyclable catalysts. Biocatalysts, such as enzymes, are a cornerstone of this approach. nih.gov The use of whole-cell biocatalysts, as seen in the engineered E. coli strains, is particularly advantageous as it removes the need for expensive enzyme purification. nih.gov
In the context of near-critical water synthesis, the development of simple, effective additives is crucial. For the synthesis of Ethyl 6-aminohexanoate, various additives were tested, with SnCl₂ proving to be a highly effective catalyst, significantly boosting the product yield. researchgate.net The development of efficient palladium catalysts for various industrial carbonylation reactions also points to the ongoing efforts to create more sustainable chemical processes. rsc.org
Precursor Chemistry: Synthesis of Key Intermediates
The primary precursor for this compound is 7-aminoheptanoic acid . The synthesis of this key intermediate can be achieved through several routes.
A traditional method involves the reaction of 7-bromoheptanoic acid with ammonia (B1221849), but this route requires the purification of the product from an ammonium (B1175870) bromide mixture using ion-exchange resins, which consumes large amounts of water, acid, and alkali. google.com
A more modern and cost-effective chemical synthesis starts from cycloheptanone (B156872) and hydroxylamine (B1172632) hydrochloride. google.com This process involves the formation of cycloheptanone oxime, which rearranges to enantholactam. The lactam is then hydrolyzed under strong acidic conditions to yield 7-aminoheptanoic acid hydrochloride with a reported yield of 80%. google.com This method reduces reaction steps and wastewater generation compared to older processes. google.com
The biocatalytic routes described previously (Section 2.2.4) provide a renewable pathway to 7-aminoheptanoate from L-lysine. biorxiv.orgchem960.com
Once 7-aminoheptanoic acid is obtained, it can be converted to This compound via a standard esterification reaction with ethanol, typically using a strong acid catalyst. The resulting ester is a key intermediate in the pharmaceutical industry, notably in the synthesis of the antidepressant drug tianeptine (B1217405). google.com The synthesis of tianeptine involves reacting this compound with a dibenzothiazepine derivative. google.comgoogleapis.com
Other relevant precursors mentioned in synthetic routes include 7-bromoheptanoate and 7-aminoheptanenitrile, which can also be used to build the final tianeptine structure. google.comgoogleapis.com
Preparation of 7-aminoheptanoic Acid
7-Aminoheptanoic acid is the direct precursor to its ethyl ester and a crucial intermediate in its own right. Several synthetic routes for its preparation have been developed, each with distinct starting materials and reaction conditions.
One prominent method involves the use of cycloheptanone as a starting material. In this process, cycloheptanone is reacted with hydroxylamine hydrochloride in a methanol solution to form enantholactam. The subsequent hydrolysis of this lactam using concentrated hydrochloric acid under reflux conditions yields 7-aminoheptanoic acid hydrochloride. This method is noted for its potential for high product purity, reaching 99.3% after recrystallization, and suitability for industrial-scale production due to its efficiency.
Another established pathway begins with 7-bromoheptanoic acid, which is treated with a strong aqueous solution of ammonia to produce 7-aminoheptanoic acid. A variation of this approach uses 6-bromo ethyl caproate and nitromethane (B149229) as initial materials. The process involves a multi-step sequence starting with the reaction of nitromethane in an alcoholic sodium solution, followed by the addition of 6-bromoethyl caproate. Subsequent steps include treatment with sodium hydroxide (B78521), acidification with hydrochloric acid, and a final hydrogenation step using a palladium-charcoal catalyst to furnish the desired amino acid.
Alternative, more complex syntheses have also been explored. One such route starts from 1,6-hexanediol, which is first converted to 1-bromohexan-6-ol. This intermediate is then reacted with sodium cyanide to yield 1-cyanohexan-6-ol, which can be further transformed into 7-bromoheptanoic acid and subsequently 7-azidoheptanoic acid. A final reduction step produces 7-aminoheptanoic acid.
Table 1: Comparison of Synthetic Methods for 7-aminoheptanoic Acid
| Starting Material(s) | Key Intermediates | Key Reagents | Noted Advantages | Source(s) |
| Cycloheptanone | Enantholactam | Hydroxylamine hydrochloride, Concentrated HCl | High purity, suitable for industrial scale | |
| 7-Bromoheptanoic Acid | - | Strong ammonia water | Direct conversion | |
| 6-Bromo ethyl caproate, Nitromethane | - | Sodium ethoxide, NaOH, HCl, Pd/C | Readily available materials | |
| 1,6-Hexanediol | 1-Bromohexan-6-ol, 1-Cyanohexan-6-ol, 7-Azidoheptanoic acid | HBr, NaCN, NaN3 | Multi-step, illustrative of alternative strategies |
Derivatization of Ethyl 7-bromoheptanoate
Ethyl 7-bromoheptanoate serves as a key electrophilic precursor for synthesizing this compound and its derivatives. The carbon-bromine bond is susceptible to nucleophilic substitution by ammonia or other amine-containing molecules. This reaction is fundamental in the synthesis of various more complex molecules, including pharmaceuticals.
A significant application of this derivatization is in the synthesis of the antidepressant tianeptine. In one patented process, an amine intermediate, 11-amino-3-chloro-6,11-dihydro-5,5-dioxo-6-methyl-dibenzo[c,f]thiazepine, is reacted with ethyl 7-bromoheptanoate. The reaction, carried out in an ethanolic medium under reflux in the presence of sodium hydrogen carbonate, results in the formation of tianeptine with satisfactory yield and purity. This demonstrates a direct N-alkylation where the amino group of the complex thiazepine derivative displaces the bromide of the heptanoate (B1214049) chain.
Interestingly, an alternative synthesis of tianeptine involves the reaction of a chlorinated dibenzothiazepine with this compound itself. However, this pathway was reported to be less efficient due to the instability of this compound under the required reaction conditions, highlighting the strategic advantage of using the more stable bromo-derivative as a precursor. Ethyl 7-bromoheptanoate is also used as a reactant in the synthesis of other complex molecules, such as carnitine-derived nitrones and substituted cyclopentadienes, further illustrating its utility as an alkylating agent.
Table 2: Examples of Ethyl 7-bromoheptanoate Derivatization
| Reactant | Reagents/Conditions | Product | Application Context | Source(s) |
| 11-amino-3-chloro-6,11-dihydro-5,5-dioxo-6-methyl-dibenzo[c,f]thiazepine | Ethanol, NaHCO3, Reflux | Tianeptine | Pharmaceutical Synthesis | |
| Lithium cyclopentadienide | - | 1-substituted cyclopentadiene | Organic Synthesis | |
| Ethyl 3-oxoglutarate | - | 2-(6-ethoxycarbonylhexyl)-3-oxoglutarate | Organic Synthesis |
Synthesis of Alkyl Halides for Coupling Reactions
Alkyl halides are fundamental building blocks in organic synthesis, serving as key partners in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, such as cross-coupling reactions. The synthesis of these halides from readily available starting materials is therefore of significant importance.
A modern and efficient method for preparing alkyl halides involves the deformylative halogenation of aldehydes. This strategy utilizes a photoredox-catalyzed process where a 1,4-dihydropyridine (B1200194) (DHP), derived from the starting aldehyde, generates a C(sp³)-centered radical. This radical then couples with a halogen radical generated from inexpensive sources like sodium bromide (NaBr), sodium iodide (NaI), or hydrochloric acid (HCl) to yield the corresponding alkyl halide. The mild conditions of this reaction allow for a broad tolerance of functional groups and high site selectivity.
A classic and versatile method for using alkyl halides in coupling reactions is the Corey-House synthesis. This procedure typically involves two alkyl halides which can be the same or different. The first alkyl halide is reacted with lithium metal to form an alkyllithium reagent. This reagent is then treated with copper(I) iodide to produce a lithium dialkylcopper reagent, also known as a Gilman reagent. This Gilman reagent then undergoes a coupling reaction with a second alkyl halide, where one of the alkyl groups from the Gilman reagent replaces the halogen, forming a new carbon-carbon bond and yielding an alkane. This method is particularly useful for creating unsymmetrical alkanes.
The advancement in transition metal catalysis, particularly with palladium, has greatly expanded the scope of cross-coupling reactions involving alkyl halides. These reactions provide powerful methods for forming C(sp³)–C(sp³), C(sp³)–C(sp²), and C(sp³)–C(sp) bonds, complementing traditional coupling strategies that primarily involve unsaturated substrates.
Table 3: Overview of Alkyl Halide Synthesis and Coupling
| Method | Description | Starting Materials | Key Reagents | Application | Source(s) |
| Deformylative Halogenation | Photoredox-catalyzed conversion of aldehydes to alkyl halides. | Aldehydes | 1,4-Dihydropyridine (DHP), NaBr/NaI/HCl, Photocatalyst | Synthesis of alkyl halides | |
| Corey-House Synthesis | Formation of C-C bonds using a Gilman reagent and an alkyl halide. | Alkyl halides | Lithium, Copper(I) iodide | Alkane synthesis | |
| Pd-Catalyzed Cross-Coupling | Transition metal-catalyzed reaction to form various C-C bonds. | Alkyl halides, Organometallic reagents | Palladium complex, Ligands | Synthesis of complex molecules |
Chemical Reactivity and Mechanistic Investigations of Ethyl 7 Aminoheptanoate
Amination and Acylation Reactions
The primary amino group of ethyl 7-aminoheptanoate serves as a potent nucleophile, readily reacting with electrophilic carbon atoms, particularly acyl carbons in carboxylic acid derivatives. chemguide.co.uklibretexts.org This reactivity is fundamental to its use in synthesizing more complex molecules, such as amides.
This compound reacts with carboxylic acid derivatives like acyl chlorides and carboxylic acids (activated by coupling agents) to form stable amide bonds. pressbooks.pubsydney.edu.au The reaction with acyl chlorides is typically vigorous, proceeding via a nucleophilic addition-elimination mechanism. libretexts.orgchemguide.co.uk In this mechanism, the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen to yield the N-substituted amide. chemguide.co.ukshout.education
When reacting directly with carboxylic acids, coupling agents are required to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). d-nb.info The choice of reagents and reaction conditions can significantly influence the outcome and yield of the amidation. For instance, in the synthesis of histone deacetylase (HDAC) inhibitors, mthis compound, a close analog, has been successfully coupled with various carboxylic acids. d-nb.infonih.gov
Table 1: Examples of Amide Formation with Aminoheptanoate Esters
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield | Source(s) |
|---|---|---|---|---|---|
| Mthis compound | (S)-2-(1-methyl-6-phenyl-4H-benzo[f] aksci.comtriazolo[4,3-a] aksci.comdiazepin-4-yl)acetic acid | HATU (coupling reagent) | Methyl (S)-7-((2-(1-methyl-6-phenyl-4H-benzo[f] aksci.comtriazolo[4,3-a] aksci.comdiazepin-4-yl)acetyl)amino)heptanoate | Not specified | d-nb.info |
The nucleophilic amino group of this compound also reacts with molecules containing hydrazide linkers, which are important in the development of bioactive compounds and antibody-drug conjugates (ADCs). nih.govacs.orgnih.gov In one study, this compound hydrochloride was reacted with 2-chloro-N′,N′-diphenylacetohydrazide in the presence of triethylamine. nih.gov The amine displaces the chlorine atom to form a new carbon-nitrogen bond, yielding Ethyl 7-((2-(2,2-diphenylhydrazinyl)-2-oxoethyl)amino)heptanoate. nih.govacs.org This reaction, conducted in dichloromethane (B109758) for 16 hours at room temperature, resulted in a 43% yield of the final product, demonstrating the utility of this compound in constructing larger molecules with specialized linkers. nih.govacs.org
Ester Hydrolysis and Saponification
The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 7-aminoheptanoic acid. libretexts.org This reaction can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk
Acid-Catalyzed Hydrolysis: This reaction is typically performed by heating the ester under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid. chemguide.co.uklibretexts.org The reaction is reversible, and an excess of water is used to drive the equilibrium towards the products: 7-aminoheptanoic acid and ethanol (B145695). chemguide.co.uklibretexts.org In the synthesis of tianeptine (B1217405) precursors, derivatives of this compound are often subjected to hydrolysis by refluxing with aqueous HCl to yield the final carboxylic acid. google.comgoogleapis.com
Base-Catalyzed Hydrolysis (Saponification): Saponification involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk This reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol. libretexts.org The final products are an alcohol (ethanol) and the salt of the carboxylic acid (e.g., sodium 7-aminoheptanoate). chemguide.co.uk The free carboxylic acid can then be obtained by acidifying the reaction mixture. This method is often preferred for its irreversibility and the ease of separating the products. chemguide.co.uk
Table 2: Comparison of Hydrolysis Methods for this compound
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
|---|---|---|
| Reagents | Dilute strong acid (e.g., HCl, H₂SO₄), excess water. chemguide.co.uklibretexts.org | Strong base (e.g., NaOH, KOH). libretexts.orgchemguide.co.uk |
| Conditions | Heat under reflux. chemguide.co.ukgoogle.com | Heat under reflux. chemguide.co.uk |
| Mechanism | Reversible equilibrium. chemguide.co.uklibretexts.org | Irreversible reaction. libretexts.orgchemguide.co.uk |
| Initial Products | 7-Aminoheptanoic acid and ethanol. libretexts.org | Salt of 7-aminoheptanoic acid and ethanol. libretexts.orgchemguide.co.uk |
| Key Aspect | Requires excess water to maximize yield. chemguide.co.uk | Reaction goes to completion. libretexts.org |
Nucleophilic Reactions Involving the Amino Group
The primary amino group (-NH₂) is the most prominent nucleophilic center in the this compound molecule. chemguide.co.uk A nucleophile is an electron-rich species that donates an electron pair to an electrophile to form a chemical bond. libretexts.org The nitrogen atom in the amino group possesses a lone pair of electrons, making it a strong nucleophile capable of attacking electron-deficient centers. chemguide.co.uklibretexts.org
This inherent nucleophilicity is the basis for the amination and acylation reactions discussed previously (Section 3.1). Beyond forming amides, the amino group can participate in nucleophilic substitution reactions with other electrophiles, such as alkyl halides, although this can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.uk A specific example involves the reaction of this compound with 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene in nitromethane (B149229), where the amino group displaces the chloro group to form a secondary amine, a key step in the synthesis of certain tricyclic compounds. google.com The general trend for amine nucleophilicity is that it increases with basicity, with primary amines like the one in this compound being potent nucleophiles. masterorganicchemistry.com
Stability and Degradation Pathways of this compound in Reaction Environments
This compound is generally stable under standard storage conditions, typically in a cool, dry place. aksci.comaksci.com However, its stability is compromised in the presence of certain reagents. It is considered incompatible with strong oxidizing agents, which can react with the primary amino group. aksci.com The amino group can be oxidized to form corresponding oxo derivatives.
Potential degradation pathways for this compound are primarily related to the reactivity of its two functional groups. Unintended hydrolysis of the ester group can occur in the presence of acid or base, as detailed in Section 3.2. The amino group can participate in various side reactions if reactive electrophiles are present in the reaction mixture.
In biological or environmental contexts, degradation pathways analogous to those for similar amino acids may occur. For instance, the degradation of 6-aminohexanoate (B3152083) (a closely related compound) in some microorganisms involves an aminotransferase enzyme, which transfers the amino group to an acceptor molecule. researchgate.net Anaerobic bacteria can degrade amino acids through various complex pathways involving oxidation and reduction reactions, often leading to the formation of fatty acids. annualreviews.org While specific studies on the microbial degradation of this compound are not detailed, these pathways for related molecules suggest potential biological degradation routes.
Applications of Ethyl 7 Aminoheptanoate in Complex Molecule Synthesis
Role as a Versatile Organic Intermediate
Ethyl 7-aminoheptanoate hydrochloride serves as a fundamental building block in organic synthesis. Its utility stems from the presence of two reactive sites: the nucleophilic amino group and the electrophilic ester group. This dual reactivity allows it to participate in a wide array of chemical reactions, including oxidation, reduction, and substitution, making it a key intermediate for creating complex derivatives. The amino group can readily undergo reactions such as acylation and alkylation to form amides and substituted amines, while the ester group can be hydrolyzed to a carboxylic acid or be involved in transesterification reactions. This flexibility is crucial for building the carbon skeleton of larger molecules and introducing specific functional groups required for biological activity or material performance.
The seven-carbon aliphatic chain provides a flexible spacer, which is often desirable in drug design to correctly position functional groups for interaction with biological targets like enzymes and receptors. Its ability to form hydrogen bonds is also a key feature, influencing its interactions within biological systems.
Synthesis of Pharmaceutical Compounds and Drug Intermediates
The unique structure of this compound has been leveraged in the synthesis of several important pharmaceutical compounds.
This compound is a well-established intermediate in the synthesis of Tianeptine (B1217405), an antidepressant drug with a unique tricyclic structure. acs.org In classical synthetic routes, the heptanoic acid side chain of Tianeptine is introduced by the nucleophilic substitution reaction between this compound and a chlorinated tricyclic core, specifically a 3,11-dichloro-6,11-dihydro-6-methyldibenzo[c,f] thiazepine S,S-dioxide intermediate. smolecule.com
This condensation step is typically followed by the hydrolysis (saponification) of the ethyl ester to yield the final carboxylic acid functional group of Tianeptine, which is often isolated as its sodium salt. smolecule.com While this method has been foundational, some optimized, large-scale industrial processes have explored alternative strategies, such as the direct addition of the amine moiety to the core structure, to improve yield and purity. acs.org
| Step | Reaction Description | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Condensation/Nucleophilic Substitution | 3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f] thiazepine S,S-dioxide, This compound | Tianeptine ethyl ester intermediate | smolecule.com |
| 2 | Ester Hydrolysis (Saponification) | Aqueous sodium hydroxide (B78521) (NaOH) | Tianeptine (free acid) | smolecule.com |
| 3 | Salification | Sodium hydroxide (NaOH) or other sodium base | Tianeptine sodium salt | smolecule.com |
This compound serves as a structural template in the development of enzyme inhibitors, notably histone deacetylase (HDAC) inhibitors, which are a class of anti-cancer agents. While the general scaffold is widely used, in the specific synthesis of Ricolinostat, the first orally selective HDAC6 inhibitor, a closely related analog, mthis compound , is employed. thieme-connect.comthieme-connect.com
In the synthesis of Ricolinostat, the process involves the condensation of an acid intermediate with mthis compound to form an amide, which is then converted to the final hydroxamic acid product. thieme-connect.comthieme-connect.comresearchgate.net This highlights the utility of the 7-aminoheptanoate scaffold as a flexible linker in designing molecules that target the active sites of enzymes like HDAC6. researchgate.netresearchgate.net
| Step in Ricolinostat Synthesis | Reaction Description | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Amide Condensation | Acid intermediate (5), Mthis compound (7), HBTU, DIPEA | Amide intermediate (6) | thieme-connect.comthieme-connect.com |
| 2 | Aminolysis | Hydroxylamine (B1172632) | Ricolinostat (1) | thieme-connect.comthieme-connect.com |
Epoxyeicosatrienoic acids (EETs) are signaling molecules with protective effects in various tissues, but they are rapidly metabolized. Synthetic mimics are therefore of great interest. The 7-aminoheptanoate structure serves as a useful building block in creating more stable EET analogs. In a reported synthesis of EET mimics, mthis compound hydrochloride was used as a key reagent. mdpi.com It was coupled with a pyridine-dicarboxylic acid derivative, demonstrating the role of the aminoheptanoate moiety as a linker to connect different parts of the mimic. The resulting ester was subsequently hydrolyzed to the corresponding carboxylic acid. mdpi.com
This compound hydrochloride has been utilized as a key starting material in the synthesis of novel and potent inhibitors of Ebola virus (EBOV) entry. Researchers have developed a series of N′-Phenylacetohydrazide derivatives that demonstrate significant antiviral activity. nih.govacs.orgcsic.es
In a specific example, this compound hydrochloride was reacted with 2-Chloro-N′,N′-diphenylacetohydrazide to produce Ethyl 7-((2-(2,2-Diphenylhydrazinyl)-2-oxoethyl)amino)heptanoate. nih.govacs.org This molecule is part of a class of compounds that are thought to inhibit the viral entry process, a critical step in the EBOV life cycle. acs.org Studies on related compounds in this series have shown high potency, with effective concentrations (EC₅₀) in the low micromolar range, highlighting the potential of this chemical scaffold in developing new antiviral therapies. acs.org
| Compound Class | Synthetic Precursor | Target | Reported Potency (of related compounds) | Reference |
|---|---|---|---|---|
| N′-Phenylacetohydrazide Derivatives | This compound hydrochloride | Ebola Virus (EBOV) Entry | EC₅₀ values in the low micromolar range (e.g., 0.27-0.30 µM for lead compounds) | nih.govacs.org |
Polymer Chemistry and Material Science Applications
Beyond pharmaceuticals, this compound is a valuable monomer in polymer chemistry. It is specifically utilized in the production of Nylon 7, a type of polyamide. Polyamides are characterized by the repeating amide linkages in their backbone. The synthesis involves the polycondensation of 7-aminoheptanoic acid (derived from the hydrolysis of this compound). Nylon 7 is known for its high tenacity and favorable mechanical and textile properties, which in some cases are superior to those of more common polyamides like Nylon 6 and Nylon 66. The incorporation of the seven-carbon monomer enhances the material's durability and performance characteristics for various applications.
Precursor to Biologically Active Molecules
The chemical structure of this compound also makes it a useful starting material for the synthesis of molecules with potential biological activities.
Research has shown that derivatives synthesized from this compound can exhibit significant biological activities, including antimicrobial and antioxidant properties. For example, various derivatives of ethyl 7-amino-3-benzoylindolizine-1-carboxylate, which use an aminoheptanoate structure, have demonstrated strong antibacterial effects against several pathogenic strains.
The antioxidant potential of such derivatives has been assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay. nih.gov These findings suggest that compounds derived from this compound could be further developed as therapeutic agents for conditions related to infections and oxidative stress. The synthesis of these complex derivatives often involves reactions targeting the amino or ester groups of the parent molecule. researchgate.net
This compound serves as a potential precursor in the development of amino acid-based surfactants. academie-sciences.frresearchgate.net These surfactants are a class of biodegradable and biocompatible surface-active agents derived from renewable resources like amino acids and vegetable oils. academie-sciences.frresearchgate.net Their structure typically consists of a hydrophilic amino acid headgroup and a hydrophobic tail. chalmers.se
The synthesis of these surfactants can involve the condensation of the carboxyl group of an amino acid with an aliphatic alcohol to form an amino acid ester. academie-sciences.fr this compound, being an ester of 7-aminoheptanoic acid, fits this structural motif. The amino group can be further modified, or the ester can be part of a larger amphiphilic structure. The properties of the resulting surfactant, such as its ionic character (cationic, anionic, or non-ionic) and biological activity, are determined by the specific amino acid and the modifications made. academie-sciences.fr Cationic lipoamino acids, for instance, have been noted for their antimicrobial activity. academie-sciences.fr
Spectroscopic Characterization and Analytical Methodologies for Ethyl 7 Aminoheptanoate
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of ethyl 7-aminoheptanoate by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. weebly.comethernet.edu.etnih.gov
¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments within the molecule are observed. The ethyl ester group gives rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The long aliphatic chain of the heptanoate (B1214049) moiety produces a series of multiplets. The methylene group adjacent to the ester oxygen and the methylene group adjacent to the amino group will have characteristic chemical shifts. The protons of the primary amine (-NH₂) typically appear as a broad singlet.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. Key resonances include the carbonyl carbon of the ester group, the two carbons of the ethyl group, and the six distinct carbons of the heptanoate chain. The chemical shifts of the carbons are influenced by their local electronic environment, allowing for the complete assignment of the carbon framework.
Table 1: Representative NMR Data for this compound Derivatives
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~1.25 | triplet | -O-CH₂-CH₃ |
| ¹H | ~4.12 | quartet | -O-CH₂ -CH₃ |
| ¹H | ~2.30 | triplet | -CH₂ -COO- |
| ¹H | ~2.68 | triplet | -CH₂ -NH₂ |
| ¹H | ~1.3-1.7 | multiplet | -(CH₂)₄- |
| ¹³C | ~14.2 | -O-CH₂-CH₃ | |
| ¹³C | ~60.1 | -O-CH₂ -CH₃ | |
| ¹³C | ~173.8 | -C OO- | |
| ¹³C | ~42.3 | -C H₂-NH₂ | |
| ¹³C | ~25-34 | -(C H₂)₅- |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS, LC-MS, HRMS, ESI-MS)
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Standard MS: In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular ion [M]⁺ would be observed at an m/z corresponding to its molecular weight (173.25 g/mol ). bldpharm.com A protonated molecule [M+H]⁺ is also commonly observed, particularly with soft ionization techniques.
LC-MS: Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. birmingham.ac.ukresearchgate.net This is particularly useful for analyzing complex mixtures and for quantifying the analyte.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₉H₁₉NO₂. rsc.org
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique often used in LC-MS that allows for the analysis of thermally labile and polar molecules like this compound, typically producing the protonated molecule [M+H]⁺. rsc.orgcaltech.edu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. vscht.cz
Key characteristic absorption bands in the IR spectrum of this compound include:
N-H stretch: A broad absorption in the region of 3300-3400 cm⁻¹ corresponding to the primary amine (-NH₂) group.
C-H stretch: Absorptions just below 3000 cm⁻¹ due to the stretching of the sp³ C-H bonds in the aliphatic chain.
C=O stretch: A strong, sharp absorption around 1735-1740 cm⁻¹ characteristic of the ester carbonyl group.
C-O stretch: An absorption in the region of 1170-1250 cm⁻¹ from the C-O single bond of the ester.
N-H bend: A bending vibration for the primary amine typically appears around 1600 cm⁻¹.
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are indispensable for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a primary technique for assessing the purity of this compound and is used in various analytical applications. google.com
Methodology: A typical HPLC method for this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). birmingham.ac.uk Detection is often performed using a UV detector, although other detectors like a mass spectrometer (in LC-MS) can be used for greater specificity. The retention time of the compound under specific conditions is a key identifier, and the peak area is proportional to its concentration, allowing for quantification. Purity is assessed by the presence of any additional peaks in the chromatogram.
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, Reversed-Phase |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives like formic acid |
| Detection | UV (e.g., 210 nm) or Mass Spectrometry |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
Note: Parameters are illustrative and require optimization for specific applications.
Gas Chromatography (GC)
Gas chromatography (GC) is another powerful technique for the analysis of volatile compounds like this compound. notulaebotanicae.ro
Methodology: In GC, the sample is vaporized and injected into a column. An inert carrier gas (e.g., helium or nitrogen) carries the sample through the column, where separation occurs based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its sensitivity to organic compounds. For improved analysis of amino compounds, derivatization may sometimes be employed to increase volatility and improve peak shape. nih.gov The purity of ethyl 8-aminooctanoate, a similar compound, is often assessed using a polar GC column.
Table 3: Illustrative GC Parameters for Amino Esters
| Parameter | Condition |
|---|---|
| Column | Polar capillary column (e.g., DB-WAX) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | ~240-250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | ~250-260 °C |
Note: A temperature program for the oven is typically used to achieve optimal separation.
Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering advantages over traditional high-performance liquid chromatography (HPLC) such as faster analysis times and reduced use of toxic organic solvents. chromatographyonline.comuva.es In SFC, a supercritical fluid, most commonly carbon dioxide, is used as the main component of the mobile phase. chromatographyonline.comuva.es The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates without a significant loss in chromatographic efficiency. chromatographyonline.com
For the determination of enantiomeric excess, a direct approach using a chiral stationary phase (CSP) is the most common strategy in SFC. chromatographyonline.com This method avoids the potential for racemization or incomplete reaction that can occur with indirect methods involving derivatization. chromatographyonline.com The choice of the CSP and the organic modifier in the mobile phase are critical for achieving enantiomeric separation. Protic organic modifiers like methanol, ethanol (B145695), and isopropanol (B130326) are frequently used in SFC to enhance selectivity by forming hydrogen bonds and dipole-dipole interactions with the analyte. chromatographyonline.com
While specific studies on the enantiomeric excess determination of this compound using SFC are not widely published, the principles of the technique are applicable. The general workflow would involve:
Column Selection: Screening various chiral stationary phases to identify one that provides adequate separation of the enantiomers.
Mobile Phase Optimization: Adjusting the composition of the supercritical fluid (e.g., CO2) and the organic modifier (e.g., methanol, ethanol) to optimize resolution and analysis time. Additives such as ammonium (B1175870) acetate (B1210297) or formate (B1220265) can also be used to improve peak shape and selectivity, particularly for polar and ionic compounds. nih.gov
Detection: Coupling the SFC system to a suitable detector, such as a UV detector or a mass spectrometer (MS), for quantification of the separated enantiomers. uva.esmdpi.com
The data obtained from SFC analysis allows for the calculation of the enantiomeric excess (% ee), which is a critical parameter in the synthesis of chiral pharmaceuticals where one enantiomer may have the desired therapeutic effect while the other may be inactive or cause adverse effects.
Advanced Analytical Methods for Stability and Biological Studies
The stability of this compound and its behavior in biological systems are crucial aspects of its development for any potential application. A variety of advanced analytical methods are employed to assess these properties.
Stability-Indicating Methods:
Stability testing is essential to determine the shelf-life of a compound and to identify potential degradation products. sepscience.com Several techniques are utilized for this purpose:
High-Performance Liquid Chromatography (HPLC): HPLC with a C18 column and UV detection is a standard method for assessing the purity of this compound. For stability studies, a stability-indicating HPLC method would be developed to separate the intact drug from any degradation products that may form under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis).
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound and to identify the structures of any degradation products. Techniques like electrospray ionization (ESI) are commonly coupled with LC or SFC for this purpose. uva.es
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information and can be used to confirm the identity of this compound and to characterize any structural changes or degradation products that may occur over time. sepscience.com
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as the ester C=O and amine N-H stretching frequencies, and can detect changes in these groups that may indicate degradation. sepscience.com
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR | Peaks corresponding to the ester (-COO-), amine (-NH2), and heptanoate chain protons. |
| ¹³C NMR | Signals indicative of the carbonyl carbon, the carbon bearing the amino group, and the carbons of the ethyl and heptanoate chains. |
| Mass Spectrometry (MS) | Molecular ion [M+H]⁺ at m/z 174.15. |
| Infrared (IR) Spectroscopy | Stretching frequencies for the ester C=O (around 1740 cm⁻¹) and the amine N-H (around 3300 cm⁻¹). |
Analytical Methods for Biological Studies:
To understand the behavior of this compound in biological systems, such as in metabolic stability or pharmacokinetic studies, sensitive and selective analytical methods are required.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. uva.es This technique would be used to measure the concentration of this compound and its potential metabolites in biological matrices like plasma or urine.
Metabolite Identification: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for identifying unknown metabolites. By comparing the mass spectra of the parent compound and its metabolites, potential biotransformation pathways can be elucidated.
In Vitro Metabolic Stability Assays: These assays, often utilizing liver microsomes or hepatocytes, are used to assess the susceptibility of a compound to metabolism. The disappearance of the parent compound over time is monitored using methods like LC-MS/MS to determine its intrinsic clearance. csic.es
The selection of appropriate analytical methods is critical for gaining a comprehensive understanding of the chemical and biological properties of this compound. The combination of chromatographic separation techniques with advanced spectroscopic detection provides the necessary specificity and sensitivity for both characterization and quantitative analysis.
Computational Chemistry and Molecular Modeling of Ethyl 7 Aminoheptanoate
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of ethyl 7-aminoheptanoate and its derivatives, offering a view of their conformational flexibility and interactions with their environment over time.
Detailed Research Findings: The flexible seven-carbon aliphatic chain of this compound allows it to adopt numerous conformations in solution. MD simulations can predict the most stable of these conformations and the energy barriers between them. For instance, studies on similar long-chain esters, like ethyl hexanoate (B1226103) in ethanol (B145695)/water solutions, have been used to understand their distribution and orientation at liquid-vapor interfaces, a factor crucial for various applications. ed.ac.uk
In the context of drug design, MD simulations have been applied to derivatives of this compound to understand their binding stability with protein targets. For example, derivatives developed as Ebola virus (EBOV) entry inhibitors were subjected to MD simulations to confirm the stability of the ligand-protein complex. nih.govcsic.es These simulations, often running for hundreds of nanoseconds, monitor key interactions, such as hydrogen bonds and hydrophobic contacts, to ensure the proposed binding mode is maintained, thus validating the docking results. nih.gov The conformational freedom of different parts of these derivative molecules is a key consideration in their design, as flexibility can allow for an optimal fit within a protein's binding pocket. nih.gov
Computational approaches like MD can also predict physical properties such as solubility in various solvents, which is a critical parameter in both chemical synthesis and formulation development. The analysis of conformational isomers is crucial, as different spatial arrangements of the molecule can lead to vastly different biological activities and interactions. wits.ac.za
Quantum Chemical Calculations (DFT, Ab-initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of this compound and predicting its reactivity.
Detailed Research Findings: DFT calculations are frequently used to optimize the three-dimensional structure of this compound and its derivatives, providing accurate geometries and electronic energy information. scielo.brscispace.com A common method employed is the B3LYP functional with a 6-311G(d,p) basis set, which offers a good balance between accuracy and computational cost for organic molecules. scielo.brscispace.com
These calculations are instrumental in predicting chemical reactivity. For instance, DFT can model reaction pathways, such as hydrolysis or oxidation, by calculating the energies of transition states and intermediates. rsc.org This allows researchers to predict the feasibility of a reaction and understand its mechanism before performing costly and time-consuming experiments. rsc.org
In the development of therapeutics, quantum chemical calculations are invaluable. For derivatives of this compound designed as histone deacetylase (HDAC) inhibitors, DFT calculations help model the interactions between the inhibitor and the zinc ion in the enzyme's active site. This provides insight into the binding mechanism, which is crucial for designing more potent and selective inhibitors. The calculations can also determine properties like the distribution of electron density, which governs how the molecule will interact with biological targets.
The table below summarizes key applications of quantum chemical calculations for this compound and its derivatives.
| Computational Method | Application | Key Insights | Reference(s) |
| DFT (B3LYP/6-311G(d,p)) | Geometry Optimization | Provides accurate 3D structures of tianeptine (B1217405) ester derivatives. | scielo.br, scispace.com |
| DFT | Modeling Protein-Ligand Interactions | Models interactions in the active site of HDACs, particularly with the catalytic zinc ion. | |
| DFT | Reactivity Prediction | Can model hydrolysis and oxidation pathways to predict chemical stability and degradation products. | |
| Ab-initio Methods | Electronic Structure Analysis | Determines electron distribution and molecular orbitals to understand reactivity. | rsc.org |
Docking Studies and Protein-Ligand Interactions with this compound Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is extensively used to study the interactions of this compound derivatives with various biological targets.
Detailed Research Findings: Docking studies have been central to understanding the mechanism of action for several derivatives. In the development of antidepressant drugs, esters of tianeptine, which are derivatives of this compound, were docked into the structure of Bovine Serum Albumin (BSA). scielo.brresearchgate.net These studies revealed that the esters have a strong affinity for site IIA of the protein, supporting a static quenching mechanism observed in fluorescence experiments. researchgate.net
Similarly, in the design of novel HDAC inhibitors, derivatives of this compound were docked into the enzyme's active site. Using software like AutoDock Vina, researchers can model how the hydroxamate group of the inhibitor chelates the zinc ion and how the aliphatic chain fits within the hydrophobic channel of the active site.
In antiviral research, docking simulations proposed a binding mode for phenylacetohydrazide derivatives, synthesized from this compound hydrochloride, with the Ebola virus glycoprotein (B1211001) (EBOV-GP). nih.gov The computational results were subsequently supported by experimental techniques like Saturation Transfer Difference–Nuclear Magnetic Resonance (STD-NMR), which confirmed the specific parts of the molecule involved in protein recognition. nih.gov
The table below details docking studies performed on various derivatives.
Interactive Data Table: Docking Studies of this compound Derivatives| Derivative Class | Protein Target | Computational Tool | Key Findings | Reference(s) |
|---|---|---|---|---|
| Tianeptine Esters | Bovine Serum Albumin (BSA) | Not Specified | Strong affinity for binding site IIA, explaining observed fluorescence quenching. | scielo.br, scispace.com, researchgate.net |
| Hydroxamates | Histone Deacetylase (HDAC) | AutoDock Vina | Models chelation of the active site zinc ion and interactions within the hydrophobic channel. | |
| Phenylacetohydrazides | Ebola Virus Glycoprotein (EBOV-GP) | Not Specified | Predicted a stable binding mode, later confirmed by STD-NMR experiments. | nih.gov |
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in rationalizing and predicting the potency of this compound derivatives.
Detailed Research Findings: SAR studies are a cornerstone of medicinal chemistry. For tianeptine, a key derivative, SAR studies have shown that the seven-carbon chain (originating from 7-aminoheptanoic acid) is optimal for its activity; altering the chain length is detrimental. acs.org
In the development of antiviral agents, SAR studies on derivatives of this compound revealed critical structural features. nih.gov For instance, replacing a carbazole (B46965) scaffold with a more flexible N',N'-diphenyl unit, while maintaining a specific hydrazide linker and side chain, led to a significant improvement in both antiviral potency (EC₅₀) and selectivity index. nih.govcsic.es Computational models help rationalize these findings by showing how conformational freedom allows for better interaction with the target protein. nih.gov
For HDAC inhibitors, QSAR models can be developed to link structural features, such as the length of the aliphatic linker or the nature of the "cap" group, to inhibitory potency. These models, once validated, can be used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates, accelerating the drug discovery process. nih.gov
The following table summarizes key SAR findings for derivatives.
Interactive Data Table: SAR Findings for this compound Derivatives| Derivative Class | Target/Activity | Structural Modification | Impact on Activity | Reference(s) |
|---|---|---|---|---|
| Tianeptine Analogues | Antidepressant | Altering the 7-carbon side chain length | Detrimental to activity | acs.org |
| Phenylacetohydrazides | Antiviral (Ebola) | Replacing carbazole with N',N'-diphenyl group | Increased conformational freedom, significantly improving potency and selectivity. | nih.gov, csic.es |
| Phenylacetohydrazides | Antiviral (Ebola) | Replacing a benzyl (B1604629) with a phenyl group at R¹ position | Converted an inactive compound into a potent one (EC₅₀ = 0.27 µM). | nih.gov |
Prediction of Metabolic Pathways and Enzyme Interactions
Computational tools can predict the likely metabolic fate of this compound and its interactions with metabolic enzymes. This is crucial for understanding its bioavailability, duration of action, and potential for transformation into active or inactive compounds.
Detailed Research Findings: The structure of this compound suggests several likely metabolic pathways. The most prominent is the hydrolysis of the ethyl ester bond, a reaction catalyzed by esterase enzymes abundant in the liver and blood plasma. This reaction would release ethanol and 7-aminoheptanoic acid, the parent amino acid, which can then participate in further biochemical pathways. Computational models can simulate this hydrolysis to predict its rate and mechanism.
The terminal amino group is also a site for metabolic reactions. It can undergo oxidation, catalyzed by enzymes like monooxygenases, or participate in conjugation reactions. The amino group is also key to the utility of this compound as a synthetic building block, as it readily forms amide bonds with carboxylic acids to create more complex derivatives, a reaction that mirrors peptide bond formation in biological systems.
Computational platforms and databases can predict potential enzyme interactions. For example, prediction servers might identify this compound as a potential substrate or inhibitor for enzymes like fatty-acyl-ethyl-ester synthase. way2drug.com Furthermore, studies on genetic variations in metabolic enzymes, such as aldehyde dehydrogenases, highlight how individual genetic differences can influence the breakdown of related molecules, an area that can be explored computationally. nih.gov Metabolic stability assays, such as those using liver microsomes, provide experimental data that can be used to build and refine computational models of metabolism.
| Metabolic Process | Enzyme Class (Predicted) | Resulting Product(s) | Significance | Reference(s) |
| Ester Hydrolysis | Esterases, Hydrolases | 7-aminoheptanoic acid, Ethanol | Releases the parent amino acid, which may be the active form or a precursor. | , |
| Oxidation | Monooxygenases | Corresponding oxo derivatives | A common pathway for amine metabolism. | , |
| Amide Bond Formation | (Analogous to ligases) | Amide-linked conjugates/derivatives | Key reaction for creating bioactive derivatives (e.g., HDAC inhibitors). |
Future Research Directions and Emerging Opportunities
Novel Synthetic Routes for Enhanced Efficiency and Selectivity
The pursuit of green and economically viable production methods is driving research into new synthetic pathways for ω-amino esters like ethyl 7-aminoheptanoate. Traditional methods often involve multiple steps with harsh conditions. Future strategies focus on atom economy, reduced waste, and the use of renewable feedstocks.
One promising approach involves the direct ozonolysis of unsaturated fatty acids, derived from plant oils, followed by reductive amination. A patented method describes carrying out this reaction in a C1 to C5 alcohol mixed with water, which helps to avoid the formation of explosive ozonide by-products and allows for direct conversion to the final amino ester. google.com Another innovative route starts from renewable fatty diesters, using a sequence of cross-metathesis with acrylonitrile (B1666552) followed by hydrogenation to yield α,ω-amino esters. ifpenergiesnouvelles.fr
Biocatalysis presents a significant opportunity for highly selective and efficient synthesis under mild conditions. rsc.org Multi-enzyme cascade reactions, where the product of one enzymatic step becomes the substrate for the next in a one-pot synthesis, are being developed to produce ω-amino fatty acids from vegetable-derived precursors. rsc.orgmdpi.com These enzymatic methods offer the advantages of high regioselectivity and environmental friendliness, addressing the limitations of cost and stability associated with precious metal catalysts used in traditional chemical syntheses. rsc.org
Table 1: Comparison of Synthetic Route Strategies
| Strategy | Starting Materials | Key Advantages | Challenges |
| Traditional Chemical | Petroleum-based precursors | Established technology | Multiple steps, harsh conditions, potential by-products |
| Ozonolysis/Amination | Unsaturated fatty acids (renewable) | Fewer steps, avoids hazardous intermediates google.com | Requires specialized ozonolysis equipment |
| Metathesis/Hydrogenation | Fatty diesters, acrylonitrile (renewable) | Excellent route to α,ω-amino acid derivatives ifpenergiesnouvelles.fr | Catalyst cost and recycling |
| Multi-enzyme Cascades | Vegetable oils, fatty acids (renewable) | High selectivity, mild conditions, green process rsc.org | Enzyme stability, activity, and cost; currently at lab scale rsc.org |
Exploration of New Catalytic Systems
The development of novel catalysts is intrinsically linked to the advancement of synthetic routes. Research is focused on homogeneous, heterogeneous, and biocatalytic systems to improve yield, selectivity, and sustainability.
In the realm of homogeneous catalysis, ruthenium-based catalysts have been shown to be effective for the hydrogenation of nitrile esters to produce linear amino esters. ifpenergiesnouvelles.fr For instance, specific ruthenium-alkylidene catalysts can quantitatively convert nitrile precursors to the desired amino ester in high yields. ifpenergiesnouvelles.fr The addition of a base like potassium tert-butoxide (tBuOK) has been shown to be crucial, not only in creating the active hydrogenation catalyst but also in preventing the formation of undesirable secondary amines. ifpenergiesnouvelles.fr
Biocatalysis, particularly using ω-transaminases (ω-TAs), is a major area of exploration. mdpi.commdpi.com These enzymes catalyze the transfer of an amino group to a carbonyl acceptor, offering a green and highly enantioselective route to amino acids and their derivatives. mdpi.com Research is focused on:
Enzyme Engineering: Using protein engineering and machine learning-driven predictions to modify ω-TAs to accept bulkier substrates and improve catalytic efficiency. mdpi.com
Cascade Reactions: Combining ω-TAs with other enzymes, such as lipases or dehydrogenases, to create one-pot syntheses from stable ester precursors and to recycle cofactors and by-products. mdpi.comresearchgate.net This approach avoids the accumulation of unstable intermediates like β-keto acids. researchgate.net
Table 2: Emerging Catalytic Systems for ω-Amino Ester Synthesis
| Catalyst Type | Example System | Key Function | Reported Advantage |
| Homogeneous | Ruthenium-alkylidene with tBuOK | Hydrogenation of nitrile esters | High yield (89%) and inhibition of side reactions ifpenergiesnouvelles.fr |
| Biocatalytic (Enzyme) | Engineered ω-Transaminase (ω-TA) | Asymmetric reductive amination | High enantioselectivity, green chemistry mdpi.com |
| Biocatalytic (Multi-enzyme) | Lipase / ω-TA cascade | Hydrolysis and transamination | One-pot synthesis from stable keto esters researchgate.net |
Diversification of Applications in Chemical and Biological Research
While its role as a monomer for Nylon 7 is established, the unique structure of this compound makes it a valuable building block for more complex and high-value molecules in both chemical and biological research.
Its seven-carbon aliphatic chain serves as an effective and flexible spacer in the design of bioactive molecules. This is particularly relevant in the synthesis of pharmaceutical intermediates and enzyme inhibitors. For example, this compound and its methyl ester counterpart are used as key intermediates in the synthesis of drugs like the antidepressant Tianeptine (B1217405) and the HDAC6 inhibitor Ricolinostat. google.comd-nb.info In these syntheses, the amino group participates in amide bond formation, while the ester provides solubility and a site for subsequent modification. d-nb.info
Furthermore, derivatives of this compound are being investigated for novel biological activities. Studies have shown that certain derivatives exhibit significant antibacterial and antioxidant properties, suggesting potential for development as therapeutic agents. The bifunctional nature of the molecule also allows it to be used in the creation of chemical probes and linkers for studying biological systems. nih.gov
Advanced Computational Studies for Rational Design
Computational chemistry is becoming an indispensable tool for accelerating research and development, and its application to this compound and related systems is a growing field. Advanced computational studies can provide deep insights that guide experimental work.
Mechanism and Catalyst Design: Methods like Density Functional Theory (DFT) can be used to elucidate the reaction mechanisms of catalytic processes. This understanding allows for the rational design of new catalysts with improved activity and selectivity.
Conformational Analysis: Computational studies are used to investigate the folding patterns and stable structures of oligomers and polymers derived from amino acid building blocks. For instance, conformational searches and solvation models can predict the three-dimensional structures of complex molecules containing the 7-aminoheptanoate moiety, which is crucial for designing molecules with specific biological functions or material properties. dtu.dkacs.org
Predictive Modeling: Computational tools like EPA's Toxicity Forecaster (ToxCast) use predictive models to assess the potential hazards of chemicals, guiding safer chemical design early in the research process. habitablefuture.org
Industrial Scale-Up and Process Optimization
Translating laboratory discoveries into large-scale industrial production presents a significant challenge, particularly for emerging biocatalytic and renewable-based processes. rsc.org Future research will focus heavily on process optimization and scale-up.
A key area of development is the shift from batch processing to continuous flow manufacturing. scirp.org Microwave-assisted flow reactors, for example, have shown potential for the rapid and efficient esterification of amino acids. This technology avoids toxic solvents and long reaction times, offering a scalable platform for industrial application. scirp.org Although initial yields may be moderate, the potential for treating large volumes of reactants per hour highlights the promise of this approach. scirp.org
For biocatalytic routes, overcoming bottlenecks is crucial for industrial viability. Current limitations include insufficient enzyme activity and stability compared to chemical catalysts, metabolic burden on engineered microorganisms, and the toxicity of substrates or products to the cells. rsc.org Future research will aim to:
Develop robust, engineered whole-cell biocatalysts with high tolerance to industrial conditions. rsc.orgresearchgate.net
Optimize fermentation and downstream processing to improve product yields and simplify purification.
Implement continuous processing to enhance productivity and reduce operational costs.
The successful pilot-scale production of other bio-based ω-amino acids demonstrates that these challenges can be overcome, paving the way for the industrial-scale synthesis of monomers like this compound from renewable resources. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing ethyl 7-aminoheptanoate in laboratory settings?
this compound is typically synthesized via amide coupling reactions. For example, mthis compound is reacted with carboxylic acids under coupling agents like EDC/HOBt in dichloromethane (DCM) to form intermediates, followed by ester hydrolysis and azide transformations . Alternative routes involve 3,11-dichloro-10,11-dihydrodibenzo-thiazepine derivatives reacting with this compound in nitromethane under mild heating (55°C), followed by solvent evaporation and purification via acid-base extraction .
Q. What safety protocols should be followed when handling this compound?
While specific toxicity data are limited, its structural analogs and intermediates (e.g., aromatic amines, azides) are associated with acute toxicity and carcinogenicity. Researchers should:
Q. How can researchers confirm the structural identity of this compound?
Standard characterization methods include:
- NMR spectroscopy : Analyze peaks for ester (–COO–), amine (–NH2), and heptanoate chain protons.
- Mass spectrometry (MS) : Confirm molecular ion [M+H]+ at m/z 200.3 (C9H19NO2).
- Infrared (IR) spectroscopy : Identify stretching frequencies for ester C=O (~1740 cm⁻¹) and amine N–H (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound derivatives?
Key factors include:
- Coupling reagent selection : DCC/HOBt/DMAP in DCM improves amide bond formation yields (up to 70%) compared to EDC/HOBt (<15%) .
- Solvent system : THF–H2O mixtures enhance cycloaddition yields (85%) for isoxazole intermediates .
- Temperature control : Maintaining 0°C during NaNO2/NaN3 diazotization minimizes side reactions .
Q. What analytical methods are recommended to assess purity and stability of this compound in biological studies?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to quantify purity (>95%).
- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS.
- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies may arise from:
- Impurity profiles : Trace solvents (e.g., nitromethane) or unreacted intermediates can alter biological assays. Use preparative HPLC for rigorous purification .
- Stereochemical variability : Chiral HPLC or X-ray crystallography may reveal unaccounted enantiomers affecting HDAC inhibition .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to ensure reproducibility .
Q. What experimental design considerations are critical for studying this compound’s role in enzymatic pathways?
- Enzyme selection : Use recombinantly expressed monooxygenases or acetyltransferases to study 7-hydroxyheptanoate methyl ester conversion .
- Control groups : Include negative controls (no enzyme) and substrate analogs (e.g., ethyl 6-aminohexanoate) to validate specificity.
- Kinetic analysis : Perform Michaelis-Menten assays at varying substrate concentrations (0.1–10 mM) to determine K_m and V_max .
Methodological Guidance
Q. How should researchers formulate hypotheses about this compound’s mechanism of action in antidepressant synthesis?
- Literature review : Cross-reference patents (e.g., Servier’s amineptine synthesis) and pharmacological studies on dibenzo-thiazepine derivatives .
- Docking studies : Use AutoDock Vina to model interactions between this compound and HDAC active sites .
- In vitro validation : Test serotonin reuptake inhibition in synaptosomal assays .
Q. What strategies are effective for troubleshooting low yields in large-scale this compound syntheses?
- Scale-up adjustments : Replace batch reactors with flow chemistry systems to improve heat/mass transfer .
- Catalyst screening : Test Pd/C or Raney Ni for nitro group reductions in azide intermediates .
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progression .
Data Analysis and Reporting
Q. How should conflicting spectral data for this compound derivatives be interpreted?
- Multi-technique validation : Combine 2D NMR (HSQC, HMBC) and high-resolution MS to resolve ambiguous signals .
- Computational modeling : Optimize structures using Gaussian09 and compare simulated vs. experimental spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
